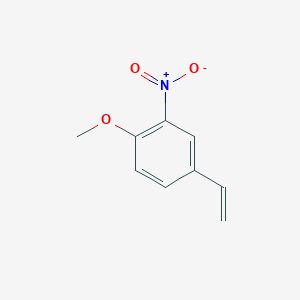

4-Ethenyl-1-methoxy-2-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7403-69-2 |

|---|---|

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

4-ethenyl-1-methoxy-2-nitrobenzene |

InChI |

InChI=1S/C9H9NO3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h3-6H,1H2,2H3 |

InChI Key |

YDBZZPGFKSOBNU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

4-Ethenyl-1-methoxy-2-nitrobenzene chemical properties

An In-depth Technical Guide on the Chemical Properties of 4-Ethenyl-1-methoxy-2-nitrobenzene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known chemical properties of this compound. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this document also includes computed data and relevant information on structurally similar compounds to provide a broader context for research and development activities.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-Methoxy-1-nitro-4-vinylbenzene, is a substituted nitroaromatic compound.[1] Its chemical structure consists of a benzene ring with an ethenyl (vinyl) group, a methoxy group, and a nitro group attached.

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-ethenyl-2-methoxy-1-nitrobenzene | [1] |

| Synonyms | 2-Methoxy-1-nitro-4-vinylbenzene, 2-Methoxy-1-nitro-4-vinyl-benzene, 5-ethenyl-2-nitrophenyl methyl ether | [1] |

| CAS Number | 883901-80-2 | [1] |

| Molecular Formula | C₉H₉NO₃ | |

| Molecular Weight | 179.17 g/mol | |

| Canonical SMILES | COC1=C(C=CC(=C1)C=C)--INVALID-LINK--[O-] | |

| InChIKey | IOQXLSFKTQQPAO-UHFFFAOYSA-N | |

| XLogP3 | 2.5 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 179.058243149 Da | |

| Topological Polar Surface Area | 55.1 Ų | |

| Complexity | 200 |

Note: The properties in Table 1, unless otherwise cited, are computed values from publicly available chemical databases.

Table 2: Experimental Physicochemical Properties of Related Nitroanisole Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Nitroanisole | 91-23-6 | C₇H₇NO₃ | 153.14 | 9 - 12 | 273 |

| 4-Nitroanisole | 100-17-4 | C₇H₇NO₃ | 153.14 | 51 - 53 | 260 |

| 1-Methoxy-4-methyl-2-nitrobenzene | 119-10-8 | C₈H₉NO₃ | 167.16 | 8 - 9 | 154 @ 14 mmHg |

| 1,2-Dimethoxy-4-nitrobenzene | 709-09-1 | C₈H₉NO₄ | 183.16 | 95 - 98 | 230 @ 10 torr |

| 1-Ethyl-2-methoxy-4-nitrobenzene | 90610-19-8 | C₉H₁₁NO₃ | 181.19 | Not available | Not available |

Synthesis and Experimental Protocols

A specific, experimentally validated synthesis protocol for this compound is not described in the reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. A common method for introducing a vinyl group to an aromatic ring is through a Heck reaction, which couples a vinylboronic acid or a vinylstannane with an aryl halide in the presence of a palladium catalyst.

Proposed Synthetic Pathway

A hypothetical two-step synthesis could involve the nitration of a suitable methoxy-bromo-ethylbenzene precursor followed by a cross-coupling reaction to introduce the ethenyl group. Alternatively, a more direct approach would be the vinylation of a commercially available bromo-nitroanisole.

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for a Suzuki Coupling (Hypothetical)

-

Reaction Setup: To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-nitroanisole (1 equivalent), potassium vinyltrifluoroborate (1.5 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents), and a base like cesium carbonate (3 equivalents).

-

Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 ratio of toluene to water.

-

Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously for several hours (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.

Analytical Methodologies

The characterization and purity assessment of this compound would typically involve a combination of chromatographic and spectroscopic techniques, which are standard for nitroaromatic compounds.[2]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely with a C18 column, could be developed for purity analysis. The mobile phase would likely consist of a mixture of acetonitrile and water, possibly with a modifier like formic acid for mass spectrometry compatibility.[3][4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for confirming the molecular weight and fragmentation pattern of the compound, aiding in its structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for the definitive structural confirmation of the molecule, showing the characteristic signals for the vinyl, methoxy, and aromatic protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present, particularly the strong absorption bands characteristic of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).

Caption: General analytical workflow for product characterization.

Biological Activity and Signaling Pathways

There is no specific information regarding the biological activity or the involvement in signaling pathways for this compound in the current literature. However, the presence of the nitroaromatic and vinyl functional groups suggests potential areas for investigation.

Nitro-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antiprotozoal, and anticancer effects.[5][6] The mechanism of action for many nitroaromatic drugs involves the enzymatic reduction of the nitro group within target cells or microorganisms, leading to the formation of reactive nitroso and hydroxylamino intermediates. These reactive species can induce cellular damage through oxidative stress and by covalently modifying macromolecules like DNA and proteins.[7]

Furthermore, vinyl-substituted nitroimidazoles have been shown to possess significant antimicrobial activities.[8] The vinyl group can participate in various biological reactions and may influence the compound's binding affinity to target enzymes or receptors. The position of the nitro group on a chalcone scaffold, a related structural class, has been shown to be critical for its anti-inflammatory and vasorelaxant activities, indicating the importance of substituent placement for biological function.[9]

Caption: Generalized pathway of nitroaromatic compound bioactivation.

Conclusion

This compound is a compound for which detailed experimental data is not widely available. This guide has provided the known identifiers and computed properties, and by examining related compounds, has offered context for its potential physical properties, synthesis, and analysis. The general biological activities of the nitroaromatic class suggest that this compound could be a candidate for screening in various therapeutic areas, although this would require empirical validation. Researchers interested in this molecule are encouraged to perform experimental studies to determine its precise chemical and biological properties.

References

- 1. 2-Methoxy-1-nitro-4-vinylbenzene | C9H9NO3 | CID 53628722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Benzene, 1-ethyl-4-nitro- (CAS 100-12-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. mdpi.com [mdpi.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activity of some vinyl-substituted 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 4-Ethenyl-1-methoxy-2-nitrobenzene

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for qualified professionals in a controlled laboratory setting. The synthesis of chemical compounds should only be undertaken by trained individuals with a thorough understanding of the associated hazards and necessary safety precautions. All procedures must be performed in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE). Nitroaromatic compounds can be toxic, carcinogenic, and potentially explosive; handle with extreme care.[1][2][3]

Introduction

4-Ethenyl-1-methoxy-2-nitrobenzene, also known as 2-methoxy-5-vinylnitrobenzene, is a substituted styrene derivative. Its structure, featuring a vinyl group, a methoxy group, and a nitro group on a benzene ring, makes it a valuable intermediate in organic synthesis. The reactive vinyl group allows for further functionalization through various polymerization and addition reactions, while the nitro and methoxy groups can be modified to introduce other functionalities.

This guide details two primary synthetic pathways for obtaining this compound from commercially available precursors: the Wittig Reaction and the Heck Reaction . Each pathway is presented with detailed experimental protocols, data tables for quantitative analysis, and workflow diagrams for conceptual clarity.

Synthesis Pathway I: The Wittig Reaction

The Wittig reaction is a robust method for creating alkenes from aldehydes or ketones.[4][5] This pathway involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde precursor, 4-methoxy-3-nitrobenzaldehyde, to form the desired ethenyl double bond.

Overall Reaction Scheme

The synthesis via the Wittig reaction is a multi-step process:

-

Preparation of the Wittig Reagent: Synthesis of methyltriphenylphosphonium bromide.

-

Formation of the Ylide: Deprotonation of the phosphonium salt to form methylenetriphenylphosphorane.

-

Synthesis of the Aldehyde: Nitration of 4-methoxybenzaldehyde.

-

The Wittig Reaction: Coupling of the ylide with 4-methoxy-3-nitrobenzaldehyde.

Experimental Protocols

Step 1: Synthesis of Methyltriphenylphosphonium Bromide (Wittig Salt)

-

Methodology: This procedure follows a standard Sₙ2 reaction.[5][6]

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add triphenylphosphine (26.23 g, 0.1 mol) and toluene (150 mL).

-

Stir the mixture until the triphenylphosphine is fully dissolved.

-

Add bromomethane (14.24 g, 0.15 mol) to the solution.

-

Heat the mixture to reflux for 24 hours. A white precipitate will form.

-

After cooling to room temperature, collect the white solid by vacuum filtration.

-

Wash the solid with cold toluene (2 x 30 mL) and then diethyl ether (2 x 30 mL).

-

Dry the resulting white powder, methyltriphenylphosphonium bromide, under vacuum.

-

Step 2: Synthesis of 4-methoxy-3-nitrobenzaldehyde

-

Methodology: This protocol involves the electrophilic nitration of 4-methoxybenzaldehyde.

-

In a flask immersed in an ice-water bath, slowly add 4-methoxybenzaldehyde (13.61 g, 0.1 mol) to concentrated sulfuric acid (60 mL) while maintaining the temperature below 10°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (7.0 mL, ~0.11 mol) to concentrated sulfuric acid (15 mL) in a separate flask, keeping the mixture cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the aldehyde solution over 30-45 minutes, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture in the ice bath for an additional 2 hours.

-

Pour the reaction mixture slowly onto 400 g of crushed ice with vigorous stirring.

-

A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to yield pure 4-methoxy-3-nitrobenzaldehyde.

-

Step 3: Synthesis of this compound via Wittig Reaction

-

Methodology: This final step couples the aldehyde with the in-situ generated phosphorus ylide.[7]

-

In a dry, three-necked, round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (35.73 g, 0.1 mol) in 200 mL of anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) dropwise. The formation of the orange-red ylide will be observed.

-

Stir the mixture at 0°C for 1 hour.

-

Dissolve 4-methoxy-3-nitrobenzaldehyde (18.11 g, 0.1 mol) in 100 mL of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide suspension at 0°C. The color of the ylide will fade.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate this compound.

-

Data Presentation: Wittig Reaction Pathway

| Compound | Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |

| Step 1: Wittig Salt | ||||

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 0.1 | 26.23 g |

| Bromomethane | CH₃Br | 94.94 | 0.15 | 14.24 g |

| Step 2: Aldehyde | ||||

| 4-methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 0.1 | 13.61 g |

| Nitric Acid (conc.) | HNO₃ | 63.01 | ~0.11 | 7.0 mL |

| Step 3: Wittig Reaction | ||||

| Methyltriphenylphosphonium Bromide | C₁₉H₁₈BrP | 357.23 | 0.1 | 35.73 g |

| n-Butyllithium (2.5 M) | C₄H₉Li | 64.06 | 0.1 | 40 mL |

| 4-methoxy-3-nitrobenzaldehyde | C₈H₇NO₄ | 181.14 | 0.1 | 18.11 g |

| Product | ||||

| This compound | C₉H₉NO₃ | 179.17 | - | Theoretical Yield: 17.92 g |

Visualization: Wittig Reaction Workflow

Caption: Workflow for the Wittig reaction synthesis.

Synthesis Pathway II: The Heck Reaction

The Heck reaction, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-carbon bonds, particularly for the vinylation of aryl halides.[8][9] This pathway utilizes a precursor like 4-bromo-1-methoxy-2-nitrobenzene and couples it with a vinyl source.

Overall Reaction Scheme

-

Synthesis of the Aryl Halide: Preparation of 4-bromo-1-methoxy-2-nitrobenzene.

-

The Heck Reaction: Palladium-catalyzed coupling of the aryl bromide with a vinyl partner.

Experimental Protocols

Step 1: Synthesis of 4-bromo-1-methoxy-2-nitrobenzene

-

Methodology: This procedure involves a nucleophilic aromatic substitution of a fluoride with methoxide.[10]

-

Dissolve 4-bromo-2-fluoro-1-nitrobenzene (2.20 g, 10 mmol) in 50 mL of methanol in a round-bottom flask.

-

Prepare a solution of sodium methoxide by carefully dissolving sodium metal (0.23 g, 10 mmol) in 20 mL of anhydrous methanol under a nitrogen atmosphere. Alternatively, use a commercial solution of sodium methoxide (e.g., 1.85 mL of a 30% solution in methanol, 10 mmol).

-

Add the sodium methoxide solution to the solution of 4-bromo-2-fluoro-1-nitrobenzene.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in 100 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to yield 4-bromo-1-methoxy-2-nitrobenzene, which can be purified by recrystallization if necessary.

-

Step 2: Synthesis of this compound via Heck Reaction

-

Methodology: This protocol describes a palladium-catalyzed vinylation using potassium vinyltrifluoroborate as the vinyl source.

-

To a Schlenk flask, add 4-bromo-1-methoxy-2-nitrobenzene (2.32 g, 10 mmol), potassium vinyltrifluoroborate (1.61 g, 12 mmol), palladium(II) acetate (45 mg, 0.2 mol%), and a suitable phosphine ligand such as SPhos (164 mg, 0.4 mol%).

-

Add a base, such as cesium carbonate (6.52 g, 20 mmol).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add a mixture of degassed solvents, such as toluene (40 mL) and water (4 mL).

-

Heat the reaction mixture to 100°C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite.

-

Wash the filtrate with water (3 x 40 mL) and brine (1 x 40 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

-

Data Presentation: Heck Reaction Pathway

| Compound | Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume |

| Step 1: Aryl Halide | ||||

| 4-bromo-2-fluoro-1-nitrobenzene | C₇H₄BrFNO₂ | 219.01 | 10 | 2.20 g |

| Sodium Methoxide | CH₃ONa | 54.02 | 10 | 0.54 g |

| Step 2: Heck Reaction | ||||

| 4-bromo-1-methoxy-2-nitrobenzene | C₇H₆BrNO₃ | 232.03 | 10 | 2.32 g |

| Potassium vinyltrifluoroborate | C₂H₂BF₃K | 133.94 | 12 | 1.61 g |

| Palladium(II) acetate | C₄H₆O₄Pd | 224.50 | 0.02 | 45 mg |

| Cesium Carbonate | Cs₂CO₃ | 325.82 | 20 | 6.52 g |

| Product | ||||

| This compound | C₉H₉NO₃ | 179.17 | - | Theoretical Yield: 1.79 g |

Visualization: Heck Reaction Workflow

Caption: Workflow for the Heck reaction synthesis.

Comparison of Synthetic Pathways

Both the Wittig and Heck reactions provide viable routes to the target compound. The choice of pathway may depend on precursor availability, cost, and tolerance of functional groups in more complex substrates.

References

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. 4-bromo-2-methoxy-1-nitrobenzene | 103966-66-1 [chemicalbook.com]

A Technical Guide to the Physical Characteristics of 2-Methoxy-1-nitro-4-vinylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of 2-Methoxy-1-nitro-4-vinylbenzene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its immediate precursor, 2-methoxy-4-vinylphenol, and established chemical principles to project its properties. This document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in the potential applications of this molecule. All quantitative data is summarized in structured tables, and a detailed theoretical experimental protocol for its synthesis is provided.

Introduction

2-Methoxy-1-nitro-4-vinylbenzene, also known by its IUPAC name 4-ethenyl-2-methoxy-1-nitrobenzene, is a substituted styrene derivative. The presence of a nitro group, a methoxy group, and a vinyl group on the benzene ring suggests a range of potential chemical reactivities and applications, from polymer chemistry to pharmaceutical synthesis. The electron-withdrawing nature of the nitro group, combined with the electron-donating methoxy group, creates a unique electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations. This guide aims to consolidate the available information and provide a predictive assessment of its physical and chemical properties.

Molecular and Physical Properties

While direct experimental data for 2-Methoxy-1-nitro-4-vinylbenzene is scarce, its fundamental molecular properties have been computed and are presented below.[1] To provide a more complete picture, the experimentally determined physical properties of its logical precursor, 2-methoxy-4-vinylphenol (also known as 4-vinylguaiacol), are also included for comparative purposes.

Table 1: Molecular and Computed Properties of 2-Methoxy-1-nitro-4-vinylbenzene [1]

| Property | Value |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | 4-ethenyl-2-methoxy-1-nitrobenzene |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 179.058243 g/mol |

| Topological Polar Surface Area | 55.1 Ų |

Table 2: Experimental Physical Properties of 2-Methoxy-4-vinylphenol (Precursor)

| Property | Value | Source |

| Melting Point | 9-10 °C | --INVALID-LINK-- |

| Boiling Point | 224 °C (at 1013 hPa) | --INVALID-LINK-- |

| Density | 1.11 g/cm³ (at 14 °C) | --INVALID-LINK-- |

Proposed Synthesis

A plausible synthetic route to 2-Methoxy-1-nitro-4-vinylbenzene involves the nitration of its precursor, 2-methoxy-4-vinylphenol. The following is a detailed, theoretical experimental protocol for this synthesis.

Experimental Protocol: Nitration of 2-methoxy-4-vinylphenol

Objective: To synthesize 2-Methoxy-1-nitro-4-vinylbenzene via electrophilic aromatic substitution.

Materials:

-

2-methoxy-4-vinylphenol

-

Acetic acid (glacial)

-

Nitric acid (fuming)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Hexane

-

Ethyl acetate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methoxy-4-vinylphenol in glacial acetic acid at 0 °C.

-

Slowly add a pre-cooled mixture of fuming nitric acid and glacial acetic acid dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice with stirring.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-Methoxy-1-nitro-4-vinylbenzene.

Diagram 1: Proposed Synthesis Workflow

References

Molecular structure and weight of 4-Ethenyl-1-methoxy-2-nitrobenzene

An In-depth Technical Guide on 4-Ethenyl-1-methoxy-2-nitrobenzene

Abstract: This document provides a detailed technical overview of this compound, a substituted nitroaromatic compound. Due to the limited availability of direct experimental data for this specific molecule in public scientific databases, this guide combines theoretical data derived from its chemical structure with established knowledge of related compounds. It includes calculated physicochemical properties, a proposed synthetic protocol based on established organic chemistry reactions, and a discussion of its potential biological significance. This guide is intended for researchers and professionals in chemistry and drug development, offering foundational information for further investigation.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a benzene ring substituted with a methoxy group at position 1, a nitro group at position 2, and an ethenyl (vinyl) group at position 4. The presence of the nitro group, a strong electron-withdrawing group, and the methoxy group, an electron-donating group, significantly influences the electronic properties of the aromatic ring.

Molecular Structure

The chemical structure dictates the molecule's reactivity and physical properties. The IUPAC name defines the precise arrangement of the functional groups on the benzene core.

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes the calculated and inferred physicochemical properties. Direct experimental values are not available in the referenced literature.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₃ | Calculated |

| Molecular Weight | 179.17 g/mol | Calculated |

| Appearance | Expected to be a yellow solid or oil | Inferred from similar nitroaromatic compounds.[1][2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, chloroform) and poorly soluble in water. | Inferred from structure and properties of related compounds.[1][2] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Experimental Protocols

No specific experimental protocols for the synthesis or analysis of this compound were found. However, a plausible synthetic route can be designed using well-established methodologies in organic chemistry, such as a Heck cross-coupling reaction.

Proposed Synthesis: Heck Coupling Reaction

This protocol outlines a hypothetical synthesis starting from 4-bromo-1-methoxy-2-nitrobenzene and ethylene gas.

Reaction Scheme:

4-bromo-1-methoxy-2-nitrobenzene + H₂C=CH₂ --(Pd catalyst, base)--> this compound

Materials and Reagents:

-

4-bromo-1-methoxy-2-nitrobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N) or similar base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethylene gas

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

-

Reaction vessel suitable for gas pressure (e.g., a Parr autoclave)

Procedure:

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (e.g., 0.02 eq) and tri(o-tolyl)phosphine (e.g., 0.04 eq) in anhydrous DMF.

-

Reaction Setup: To a high-pressure reaction vessel, add 4-bromo-1-methoxy-2-nitrobenzene (1.0 eq) and triethylamine (2.0 eq). Add the prepared catalyst solution via cannula.

-

Reaction Execution: Seal the vessel, purge with ethylene gas, and then pressurize to the desired pressure (e.g., 2-3 atm). Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction to room temperature and vent the excess ethylene. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Proposed workflow for the synthesis of this compound.

Biological and Toxicological Profile

Direct studies on the biological activity of this compound are not documented. However, its structure suggests potential bioactivity and toxicity based on its functional groups.

-

Nitroaromatic Compounds: The nitrobenzene moiety is a well-known structural feature in many biologically active compounds.[3] Nitro-containing drugs are used in various therapeutic areas.[3] However, nitroaromatic compounds are also associated with toxicity. Nitrobenzene itself is primarily used in chemical synthesis and is classified as a carcinogen.[2][4] Exposure to some nitrobenzene compounds can lead to health issues such as anemia.[1]

-

Styrene Derivatives: The ethenylbenzene (styrene) substructure raises considerations of metabolic activation. Styrene and its derivatives can be metabolized in the body to reactive epoxides, which can have toxic effects.

Given these properties, this compound should be handled with appropriate safety precautions in a laboratory setting. Any investigation into its use in drug development would require extensive toxicological screening to assess its safety profile.

References

An In-Depth Technical Guide to the Key Chemical Reactions of 4-Ethenyl-1-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal chemical reactions involving 4-ethenyl-1-methoxy-2-nitrobenzene. The reactivity of this molecule is governed by the interplay of its three key functional groups: the nitro group, the ethenyl (vinyl) group, and the substituted aromatic ring. The electron-withdrawing nature of the nitro group and the electron-donating character of the methoxy group significantly influence the chemical behavior of the vinyl moiety and the regioselectivity of reactions on the benzene ring.

Synthesis of this compound

1. Wittig Reaction: A common method for forming carbon-carbon double bonds, the Wittig reaction offers a direct route from 4-methoxy-2-nitrobenzaldehyde. This aldehyde can be reacted with a phosphonium ylide, such as methylenetriphenylphosphorane, to yield the desired product. The reaction is known to be compatible with a variety of functional groups, including aromatic nitro groups[1].

2. Heck Reaction: The palladium-catalyzed Heck reaction provides an alternative route by coupling an aryl halide with an alkene[2][3]. In this case, 4-bromo-1-methoxy-2-nitrobenzene could be reacted with ethylene in the presence of a palladium catalyst and a base to form the ethenyl group.

3. Suzuki Coupling: Another powerful palladium-catalyzed cross-coupling reaction, the Suzuki coupling, can be employed by reacting 4-bromo-1-methoxy-2-nitrobenzene with vinylboronic acid or a derivative thereof[4][5].

Key Chemical Transformations

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceutical compounds. A key challenge in the reduction of this compound is the potential for the concomitant reduction of the ethenyl double bond. However, several methods have been developed for the chemoselective reduction of nitroarenes in the presence of other reducible functional groups.

Reaction Pathway:

Caption: Reduction of the nitro group.

Experimental Protocol (Adapted from the reduction of nitrostyrenes):

A solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol, THF) is treated with a selective reducing agent. Options include:

-

Sodium borohydride in the presence of a transition metal catalyst: This system has been shown to be effective for the selective reduction of nitro groups.

-

Catalytic Hydrogenation: Using a poisoned catalyst (e.g., Lindlar's catalyst) or carefully controlling reaction conditions can favor the reduction of the nitro group over the alkene.

-

Metal-based reductions: Reagents like iron in acetic acid or tin(II) chloride are classic methods for nitro group reduction and can often be used chemoselectively.

Quantitative Data for Analogous Reductions:

| Nitroarene Substrate | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Nitrostyrene | Fe/NH4Cl | Ethanol/Water | Reflux | 85 | Generic protocol |

| 4-Nitrostyrene | NaBH4/NiCl2·6H2O | Methanol | 0 - RT | 92 | Generic protocol |

Reactions of the Ethenyl Group

The ethenyl group is susceptible to a variety of reactions, including oxidation, polymerization, and cycloaddition. The electronic nature of the aromatic ring, influenced by the methoxy and nitro substituents, plays a crucial role in the reactivity of this group.

The ethenyl group can be oxidized to form an epoxide or cleaved to yield a carboxylic acid or an aldehyde, depending on the oxidizing agent used.

Reaction Pathway:

Caption: Oxidation reactions of the ethenyl group.

Experimental Protocol (Epoxidation, adapted from styrene epoxidation):

To a solution of this compound (1 mmol) in a chlorinated solvent like dichloromethane at 0 °C, a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 mmol) in the same solvent is added dropwise. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction mixture is then washed with a solution of sodium bicarbonate and sodium thiosulfate to remove excess peracid and benzoic acid.

Quantitative Data for Analogous Oxidations:

| Styrene Derivative | Oxidizing Agent | Product | Yield (%) | Reference |

| Styrene | m-CPBA | Styrene oxide | 90 | Generic protocol |

| 4-Nitrostyrene | OsO4/NMO | 1-(4-nitrophenyl)ethane-1,2-diol | 85 | Generic protocol |

The presence of the vinyl group allows for polymerization to form polystyrene derivatives. The electronic properties of the substituents on the aromatic ring will influence the polymerization mechanism (cationic, anionic, or radical). The strong electron-withdrawing nitro group would favor anionic polymerization.

Workflow for Polymerization:

Caption: General workflow for polymerization.

Experimental Protocol (Anionic Polymerization, adapted from nitrostyrene polymerization):

In a flame-dried flask under an inert atmosphere (e.g., argon), a solution of this compound in a dry, aprotic solvent like THF is cooled to a low temperature (e.g., -78 °C). An anionic initiator, such as n-butyllithium, is added dropwise until a persistent color change is observed, indicating the formation of the initiating anion. The polymerization is allowed to proceed for a set time before being quenched by the addition of a protic solvent like methanol.

The ethenyl group can participate in cycloaddition reactions, such as [4+2] (Diels-Alder) and [2+2] cycloadditions, to form cyclic structures. The electron-deficient nature of the double bond, due to the nitro group, makes it a good dienophile or dipolarophile in Diels-Alder and 1,3-dipolar cycloadditions, respectively.

Reaction Pathway for [4+2] Cycloaddition:

Caption: Diels-Alder cycloaddition.

Experimental Protocol ([4+2] Cycloaddition, adapted from a generic Diels-Alder reaction):

A mixture of this compound (1 mmol) and a suitable diene (e.g., cyclopentadiene, 1.2 mmol) in a solvent such as toluene is heated under reflux. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by chromatography or recrystallization.

Electrophilic Aromatic Substitution

Further substitution on the aromatic ring is directed by the existing methoxy and nitro groups. The methoxy group is a strongly activating, ortho-, para-director, while the nitro group is a strongly deactivating, meta-director. The positions ortho to the methoxy group are sterically hindered by the adjacent nitro and ethenyl groups. The position para to the methoxy group is already occupied by the ethenyl group. Therefore, the directing effects of both groups will influence the position of a new electrophile. The methoxy group will strongly activate the ring, while the nitro group will deactivate it. The most likely position for electrophilic attack would be ortho to the methoxy group and meta to the nitro group (position 3) and para to the nitro group and meta to the methoxy group (position 5). The activating effect of the methoxy group is generally stronger than the deactivating effect of the nitro group, making the positions it activates more favorable.

Directing Effects on Electrophilic Aromatic Substitution:

Caption: Possible products of electrophilic aromatic substitution.

Experimental Protocol (Nitration, adapted from the nitration of substituted benzenes):

To a cooled (0 °C) mixture of concentrated nitric acid and concentrated sulfuric acid, this compound is added slowly with stirring. The temperature is maintained below 10 °C during the addition. After the addition is complete, the mixture is stirred for a specified time at room temperature. The reaction is then quenched by pouring it onto ice, and the product is extracted with an organic solvent. The directing effects would likely lead to a mixture of isomers that would require separation.

Quantitative Data for Nitration of a Related Compound:

| Substrate | Reagent | Product Distribution | Reference |

| 1-methoxy-2-nitrobenzene | HNO3/H2SO4 | 4-nitro (60-70%), 6-nitro (30-40%) | Generic data |

This guide provides a foundational understanding of the chemical reactivity of this compound based on established principles and reactions of analogous compounds. Researchers and drug development professionals can use this information to design synthetic routes and predict the chemical behavior of this and related molecules. Further experimental validation is recommended to determine the precise outcomes and yields for the specific reactions of this compound.

References

CAS number and molecular formula for 4-Ethenyl-1-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethenyl-1-methoxy-2-nitrobenzene, a substituted nitroaromatic compound of interest in organic synthesis and potentially in medicinal chemistry. This document details its chemical identity, plausible synthetic routes, and the broader context of its potential biological significance.

Chemical Identity and Properties

This compound, also known as 2-Methoxy-1-nitro-4-vinylbenzene, is an organic compound with the following identifiers:

| Property | Value |

| CAS Number | 883901-80-2[1] |

| Molecular Formula | C₉H₉NO₃[1] |

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | This compound |

Plausible Synthetic Methodologies

The synthesis of this compound can be approached through several established cross-coupling and olefination reactions. While a specific, detailed experimental protocol for this exact molecule is not widely published, analogous transformations provide a strong basis for its preparation. The most probable synthetic strategies involve the introduction of the vinyl group onto a pre-functionalized nitrobenzene ring.

Experimental Protocols for Analogous Syntheses

1. Wittig Reaction:

The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and a phosphonium ylide. A plausible route to this compound would involve the reaction of 2-methoxy-4-nitrobenzaldehyde with a methylidenephosphorane.

General Protocol (adapted from similar Wittig reactions):

-

Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is suspended in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Ylide Formation: A strong base, such as n-butyllithium or sodium hydride, is added dropwise to the suspension at a low temperature (e.g., 0 °C or -78 °C) to generate the methylenetriphenylphosphorane ylide. The mixture is typically stirred for 1-2 hours.

-

Reaction with Aldehyde: A solution of 2-methoxy-4-nitrobenzaldehyde in dry THF is added slowly to the ylide solution at low temperature.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.

2. Heck Reaction:

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[2] This method could be employed by coupling a halogenated precursor, such as 4-bromo-1-methoxy-2-nitrobenzene, with ethylene gas or a vinylating agent.

General Protocol (adapted from similar Heck reactions):

-

Reaction Setup: A reaction vessel is charged with 4-bromo-1-methoxy-2-nitrobenzene, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a suitable base (e.g., triethylamine or potassium carbonate) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Introduction of the Vinyl Source: The vessel is purged with ethylene gas and maintained under a positive pressure of ethylene, or a vinylating agent such as vinylboronic acid pinacol ester is added.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst. The filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The residue is purified by column chromatography to afford the product.

Potential Signaling Pathways and Role in Drug Development

While there is no specific research detailing the biological activity or signaling pathway involvement of this compound, the nitroaromatic scaffold is a recognized pharmacophore in drug discovery.[3][4]

General Biological Relevance of Nitroaromatic Compounds:

-

Antimicrobial Agents: Many nitroaromatic compounds exhibit broad-spectrum antimicrobial activity. Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce cellular damage and inhibit essential biochemical pathways.[3][4]

-

Hypoxia-Activated Prodrugs: The low oxygen environment (hypoxia) characteristic of solid tumors can be exploited for targeted cancer therapy. Nitroaromatic compounds can be designed as prodrugs that are selectively activated under hypoxic conditions by nitroreductase enzymes, leading to the release of cytotoxic agents within the tumor.

-

Enzyme Inhibition: The strong electron-withdrawing nature of the nitro group can influence the binding affinity of a molecule to its biological target. Substituted nitrobenzenes have been explored as inhibitors for various enzymes.

The presence of a vinyl group on the this compound molecule offers a site for potential Michael addition reactions, which could be a mechanism for covalent interaction with biological macromolecules, a strategy sometimes employed in drug design.

Further research is required to elucidate any specific biological activities and the potential role of this compound in drug development.

Diagrams

Caption: Plausible synthetic pathways to this compound.

Caption: General bioactivation pathway of nitroaromatic compounds.

References

The Dichotomy of Electronic Influence: A Technical Guide to Nitro and Methoxy Groups on the Benzene Ring

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of functional groups on aromatic rings is a cornerstone of modern medicinal chemistry and materials science. The electronic character of these substituents profoundly influences a molecule's reactivity, acidity, basicity, and ultimately its biological activity. This technical guide provides an in-depth analysis of the electronic effects of two classic and opposing substituents: the electron-withdrawing nitro group (-NO₂) and the electron-donating methoxy group (-OCH₃).

The Nitro Group: A Potent Electron Sink

The nitro group is a strong electron-withdrawing group, a property that stems from the combination of two distinct electronic effects: a negative inductive effect (-I) and a negative resonance (or mesomeric) effect (-M).[1]

Inductive and Resonance Effects of the Nitro Group

The nitrogen atom in the nitro group carries a formal positive charge and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, leading to a significant negative inductive effect (-I) , where electron density is pulled away from the benzene ring through the sigma (σ) bond framework.[2]

Simultaneously, the nitro group exerts a powerful negative resonance effect (-M) by withdrawing electron density from the pi (π) system of the benzene ring.[1] This delocalization of electrons is most pronounced at the ortho and para positions.

Caption: Electronic effects of the nitro group on a benzene ring.

Impact on Reactivity and Directing Effects

The strong electron-withdrawing nature of the nitro group significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack.[3] Consequently, the nitro group is a strong deactivating group for electrophilic aromatic substitution.[4]

Furthermore, the deactivation is not uniform across the ring. The resonance structures of nitrobenzene show a buildup of partial positive charge at the ortho and para positions, making the meta position relatively more electron-rich and thus the preferred site for electrophilic attack.[5] This makes the nitro group a meta-director .

Caption: Directive effect of the nitro group in electrophilic aromatic substitution.

The Methoxy Group: An Electron Donor

In contrast to the nitro group, the methoxy group is an activating, ortho, para-directing group.[6] Its electronic influence is a nuanced interplay between an inductive and a resonance effect that work in opposite directions.

Inductive and Resonance Effects of the Methoxy Group

The oxygen atom of the methoxy group is more electronegative than carbon, leading to a negative inductive effect (-I) , which withdraws electron density from the benzene ring through the sigma bond.[7]

However, the oxygen atom also possesses lone pairs of electrons that can be delocalized into the π system of the benzene ring. This constitutes a positive resonance effect (+M) , which donates electron density to the ring.[8] Crucially, the +M effect of the methoxy group is significantly stronger than its -I effect.[9]

Caption: Electronic effects of the methoxy group on a benzene ring.

Impact on Reactivity and Directing Effects

The net effect of the methoxy group is the donation of electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. Therefore, the methoxy group is an activating group .[10]

The resonance donation of electrons increases the electron density at the ortho and para positions, making them the primary sites of electrophilic attack. The methoxy group is therefore an ortho, para-director .[6]

Caption: Directive effect of the methoxy group in electrophilic aromatic substitution.

Quantitative Analysis of Electronic Effects

The electronic effects of substituents can be quantified using Hammett constants and by measuring their impact on the acidity of benzoic acids.

Hammett Constants

The Hammett equation provides a way to quantify the electronic effect of a substituent. The substituent constant, sigma (σ), is a measure of the electronic effect in the meta (σm) and para (σp) positions. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | σm | σp |

| -NO₂ | 0.71 | 0.78 |

| -OCH₃ | 0.12 | -0.27 |

Data sourced from Hammett equation literature.[11]

The large positive values for the nitro group confirm its strong electron-withdrawing character at both positions.[11] For the methoxy group, the positive σm value reflects its electron-withdrawing inductive effect, as resonance does not significantly affect the meta position.[12] In contrast, the negative σp value demonstrates the dominance of its electron-donating resonance effect at the para position.[12]

Acidity of Substituted Benzoic Acids

The acidity of a substituted benzoic acid is a sensitive probe of the electronic effects of the substituent. Electron-withdrawing groups stabilize the carboxylate anion, increasing acidity (lower pKa), while electron-donating groups destabilize it, decreasing acidity (higher pKa).

| Substituted Benzoic Acid | pKa (at 25°C in water) |

| Benzoic Acid | 4.20 |

| m-Nitrobenzoic Acid | 3.47[13] |

| p-Nitrobenzoic Acid | 3.41[14] |

| m-Methoxybenzoic Acid | 4.09[15] |

| p-Methoxybenzoic Acid | 4.46[16] |

The lower pKa values of the nitrobenzoic acids compared to benzoic acid highlight the acid-strengthening effect of the electron-withdrawing nitro group.[13][14] Conversely, the higher pKa of p-methoxybenzoic acid shows the acid-weakening effect of the electron-donating methoxy group.[16] The m-methoxybenzoic acid is slightly more acidic than benzoic acid due to the inductive effect of the methoxy group.[15]

Experimental Protocols

The following are generalized protocols that illustrate how the electronic effects of these substituents can be investigated experimentally.

Protocol: Nitration of Benzene and Nitrobenzene (A Comparative Rate Study)

Objective: To demonstrate the deactivating effect of the nitro group on electrophilic aromatic substitution.

Methodology:

-

Two parallel reactions are set up. In one, benzene is the substrate, and in the other, nitrobenzene.

-

A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.

-

The nitrating mixture is added dropwise to each of the substrates with constant stirring and cooling.

-

The reactions are allowed to proceed for a set amount of time under identical conditions.

-

The reactions are quenched by pouring the mixture onto ice.

-

The products are extracted, purified, and quantified using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

A significantly lower yield of dinitrobenzene from the nitrobenzene reaction compared to the yield of nitrobenzene from the benzene reaction, under the same conditions, demonstrates the deactivating effect of the first nitro group.

Caption: Workflow for comparing the nitration rates of benzene and nitrobenzene.

Protocol: Bromination of Anisole

Objective: To demonstrate the activating and ortho, para-directing effect of the methoxy group.

Methodology:

-

Anisole is dissolved in a suitable solvent, such as acetic acid.

-

A solution of bromine in acetic acid is added dropwise to the anisole solution at room temperature with stirring. A rapid discoloration of the bromine solution indicates a fast reaction.

-

The reaction is allowed to proceed for a short period.

-

The reaction is quenched by the addition of water.

-

The product precipitates and is collected by filtration.

-

The product is analyzed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of ortho-bromoanisole and para-bromoanisole.

-

The rapid reaction at room temperature demonstrates the activating effect of the methoxy group. The predominant formation of ortho and para isomers confirms its directing effect.

Conclusion

The nitro and methoxy groups serve as paradigmatic examples of how substituents modulate the electronic properties of an aromatic ring. The nitro group, through its potent inductive and resonance withdrawal of electrons, deactivates the ring and directs incoming electrophiles to the meta position. In contrast, the methoxy group, via a dominant resonance donation of electrons, activates the ring and directs electrophiles to the ortho and para positions. A thorough understanding of these principles is indispensable for the rational design of molecules with desired chemical and biological properties in the fields of drug development and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. courses.minia.edu.eg [courses.minia.edu.eg]

- 3. fiveable.me [fiveable.me]

- 4. quora.com [quora.com]

- 5. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 8. organic chemistry - Why is methoxy group an electron donating group? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. Methoxy group - Wikipedia [en.wikipedia.org]

- 13. NITROBENZOIC ACID - Ataman Kimya [atamanchemicals.com]

- 14. quora.com [quora.com]

- 15. researchgate.net [researchgate.net]

- 16. Solved The pKas of the following benzoic acids are as | Chegg.com [chegg.com]

Methodological & Application

Application Notes and Protocols for 4-Ethenyl-1-methoxy-2-nitrobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-Ethenyl-1-methoxy-2-nitrobenzene, also known as 4-vinyl-2-nitroanisole, a versatile building block in organic synthesis. Due to its unique combination of a reactive vinyl group, an electron-withdrawing nitro group, and a methoxy-substituted aromatic ring, this compound holds significant promise for the synthesis of a diverse range of complex molecules, including those with potential applications in medicinal chemistry and materials science.

Overview of Synthetic Applications

This compound serves as a key intermediate for various organic transformations. The presence of the vinyl group allows for participation in numerous addition and coupling reactions, while the nitro group can be readily transformed into other functional groups, such as amines, providing a pathway to a wide array of substituted anilines. The methoxy group, in turn, influences the reactivity and electronic properties of the aromatic ring.

The primary applications of this compound can be categorized as follows:

-

Palladium-Catalyzed Cross-Coupling Reactions: The vinyl group is an excellent substrate for Heck-type reactions, enabling the formation of carbon-carbon bonds to construct more complex molecular scaffolds.

-

Diels-Alder Reactions: The electron-deficient nature of the vinyl group, influenced by the adjacent nitro-substituted ring, makes it a competent dienophile in [4+2] cycloaddition reactions for the synthesis of substituted cyclohexene derivatives.

-

Derivatization via Reduction of the Nitro Group: The nitro functionality can be selectively reduced to an amino group, opening up avenues for the synthesis of substituted anilines, which are prevalent in many biologically active compounds.

-

Polymerization: The vinyl group can participate in polymerization reactions to generate novel polymers with specific electronic and physical properties.

Experimental Protocols

The following sections provide detailed experimental protocols for key transformations involving this compound. These protocols are based on established methodologies for structurally related compounds and can be adapted for the specific substrate.

Synthesis of this compound

A common and effective method for the synthesis of vinylarenes is the Wittig reaction. This approach allows for the stereoselective formation of the double bond.

Protocol: Wittig Reaction

This protocol describes the synthesis of this compound from 4-methoxy-2-nitrobenzaldehyde and a methylidene phosphorane.

Materials:

-

4-Methoxy-2-nitrobenzaldehyde

-

Methyltriphenylphosphonium bromide

-

Sodium hydride (NaH) or other suitable strong base

-

Anhydrous Tetrahydrofuran (THF)

-

Standard workup and purification reagents

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add sodium hydride (or another suitable base) to the suspension.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the color will typically change to a deep orange or yellow, indicating the formation of the ylide.

-

Cool the ylide solution back to 0 °C and add a solution of 4-methoxy-2-nitrobenzaldehyde in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

| Parameter | Value |

| Reactants | 4-Methoxy-2-nitrobenzaldehyde, Methyltriphenylphosphonium bromide, NaH |

| Solvent | Anhydrous THF |

| Reaction Time | 12 - 24 hours |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 70 - 90% (estimated based on similar reactions) |

Caption: Synthesis of this compound.

Palladium-Catalyzed Heck Reaction

The vinyl group of this compound can be coupled with aryl or vinyl halides in a Heck reaction to form substituted stilbenes or dienes.

Protocol: Heck Reaction with an Aryl Bromide

This protocol outlines a general procedure for the Heck coupling of this compound with a generic aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

-

To a Schlenk flask, add this compound, the aryl bromide, palladium(II) acetate, and the phosphine ligand.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) several times.

-

Add the anhydrous solvent and the base via syringe.

-

Heat the reaction mixture to 80-120 °C and stir for 12-48 hours.

-

Monitor the reaction by TLC or Gas Chromatography (GC).

-

After completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired coupled product.

| Parameter | Value |

| Catalyst | Palladium(II) acetate |

| Ligand | Triphenylphosphine |

| Base | Triethylamine |

| Solvent | DMF |

| Reaction Time | 12 - 48 hours |

| Temperature | 80 - 120 °C |

| Typical Yield | 60 - 85% (estimated based on similar reactions) |

Caption: Heck Reaction of this compound.

Diels-Alder Reaction

The electron-withdrawing nature of the nitro group enhances the dienophilic character of the vinyl group in this compound, making it a suitable partner for Diels-Alder reactions with electron-rich dienes.

Protocol: Diels-Alder Reaction with a Diene

This protocol provides a general method for the [4+2] cycloaddition of this compound with a suitable diene (e.g., cyclopentadiene or 1,3-butadiene).

Materials:

-

This compound

-

Diene (e.g., cyclopentadiene, freshly cracked)

-

Toluene or other suitable high-boiling solvent

-

Lewis acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂)

Procedure:

-

In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound in the solvent.

-

Add an excess of the diene.

-

If a Lewis acid catalyst is used, add it cautiously at a low temperature.

-

Heat the mixture to reflux (typically 80-110 °C for toluene) and stir for 24-72 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

If a catalyst was used, quench the reaction appropriately (e.g., with water or a mild base).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired cyclohexene adduct.

| Parameter | Value |

| Diene | Cyclopentadiene (example) |

| Solvent | Toluene |

| Catalyst | Optional (Lewis Acid) |

| Reaction Time | 24 - 72 hours |

| Temperature | 80 - 110 °C |

| Typical Yield | 50 - 80% (estimated based on similar reactions) |

Caption: Diels-Alder Reaction Workflow.

Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amine, providing access to 4-ethenyl-2-methoxyaniline, a valuable intermediate for further functionalization.

Protocol: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of the nitro group using tin(II) chloride.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated HCl to the flask.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

-

The resulting tin salts will precipitate. Filter the mixture through a pad of celite.

-

Extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude aniline derivative by column chromatography if necessary.

| Parameter | Value |

| Reducing Agent | Tin(II) chloride dihydrate |

| Solvent | Ethanol or Ethyl Acetate |

| Acid | Concentrated HCl |

| Reaction Time | 2 - 6 hours |

| Temperature | Room Temperature to 60 °C |

| Typical Yield | 80 - 95% (estimated based on similar reactions) |

Caption: Reduction of the Nitro Group.

Applications in Drug Development and Medicinal Chemistry

While direct applications of this compound in drug development are not yet widely reported, its derivatives hold significant potential. The core structure, a substituted aniline, is a common motif in many pharmaceutical agents.

For instance, the reduction of the nitro group followed by N-acylation, N-alkylation, or incorporation into heterocyclic systems can lead to a diverse library of compounds for biological screening. The vinyl group can be further functionalized, for example, through oxidation to an epoxide or a diol, to introduce additional diversity and potential interaction points with biological targets.

Potential Signaling Pathway Involvement:

The development of novel kinase inhibitors is a major focus in drug discovery. The aniline scaffold derived from this compound could serve as a starting point for the synthesis of compounds that target the ATP-binding site of various kinases. The methoxy and vinyl (or derivatized vinyl) groups can be modified to optimize binding affinity and selectivity.

Caption: Drug Development Potential.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its rich functionality allows for a wide range of chemical transformations, making it a valuable tool for the synthesis of complex organic molecules. The protocols outlined in these application notes provide a starting point for researchers to explore the full potential of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. Further research into the reactivity and applications of this compound is warranted and is expected to uncover novel synthetic routes and molecular architectures.

Application Notes and Protocols for the Polymerization of 4-Ethenyl-1-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethenyl-1-methoxy-2-nitrobenzene, a substituted styrene derivative, presents unique challenges and opportunities in polymer synthesis. The presence of the nitro group significantly influences its reactivity, rendering conventional free-radical polymerization largely ineffective due to strong inhibitory effects. This document provides a comprehensive overview of potential polymerization strategies for this monomer, drawing upon available literature for structurally similar compounds. It outlines protocols for anionic polymerization, which has shown success for related nitrostyrenes, and discusses the potential applicability of controlled radical polymerization techniques. Furthermore, a proposed synthesis route for the monomer is detailed to facilitate further research.

Introduction: The Challenge of Polymerizing Nitrostyrenes

The polymerization of styrene and its derivatives is a cornerstone of polymer chemistry. However, the introduction of a nitro group onto the aromatic ring, as in this compound, drastically alters the monomer's electronic properties and reactivity. The nitro group is a strong electron-withdrawing group, which can stabilize radical species and interfere with conventional free-radical polymerization pathways.

Research has shown that β-nitrostyrene derivatives act as potent inhibitors of free-radical polymerization[1]. The proposed mechanism for this inhibition involves the release of nitrogen dioxide (NO₂), which can react with and terminate growing polymer chains[1]. Consequently, attempts to polymerize this compound using standard free-radical initiators like AIBN are likely to result in negligible polymer yield[1].

Despite these challenges, the resulting polymers, poly(nitrostyrene)s, could offer unique properties and functionalities relevant to various applications, including drug delivery and materials science, owing to the reactive nitro group. This necessitates the exploration of alternative polymerization methodologies.

Potential Polymerization Strategies

Given the limitations of free-radical polymerization, two primary alternative routes are considered for this compound: anionic polymerization and controlled radical polymerization.

Anionic Polymerization: A Promising Route

Anionic polymerization has been successfully employed for the polymerization of β-nitrostyrenes, including derivatives with electron-donating groups like methoxy substituents. This method proceeds via a carbanionic propagating species and is less susceptible to inhibition by the nitro group.

Experimental Protocol: Anionic Polymerization of a Substituted β-Nitrostyrene (Adapted from literature)

This protocol is based on the successful anionic polymerization of p-methoxy-β-nitrostyrene and serves as a starting point for the polymerization of this compound.

Materials:

-

Monomer: this compound

-

Initiator: Sodium methoxide (CH₃ONa) or Sodium ethoxide (C₂H₅ONa) solution in the corresponding alcohol (e.g., methanol or ethanol)

-

Solvent: Anhydrous methanol or ethanol

-

Quenching agent: Dilute hydrochloric acid (HCl)

-

Inert gas: Argon or Nitrogen

Procedure:

-

Monomer Preparation: The monomer should be purified to remove any inhibitors or impurities. This can be achieved by distillation under reduced pressure or column chromatography.

-

Reaction Setup: A flame-dried reaction flask equipped with a magnetic stirrer is placed under an inert atmosphere (Argon or Nitrogen).

-

Polymerization:

-

The purified monomer is dissolved in the anhydrous alcohol solvent in the reaction flask.

-

The solution is brought to the desired reaction temperature (e.g., 15-25°C) using a water bath.

-

The initiator solution (sodium alkoxide) is added to the monomer solution via a syringe to initiate the polymerization. The reaction mixture may change color, indicating the formation of propagating anions.

-

The reaction is allowed to proceed for a specific time, during which the polymer precipitates out of the solution.

-

-

Termination: The polymerization is terminated by the addition of a quenching agent, such as dilute HCl, which protonates the living carbanionic chain ends.

-

Isolation and Purification: The precipitated polymer is collected by filtration, washed thoroughly with the alcohol solvent to remove any unreacted monomer and initiator residues, and then dried under vacuum to a constant weight.

Quantitative Data from a Related System:

The following table summarizes kinetic data obtained for the anionic polymerization of p-methoxy-β-nitrostyrene initiated by sodium alkoxides. This data can serve as a useful reference for designing experiments for this compound.

| Monomer | Initiator | Temperature (°C) | Rate Constant (dm³·mol⁻¹·s⁻¹) | Activation Energy (kJ·mol⁻¹) |

| p-methoxy-β-nitrostyrene | Sodium methoxide | 15, 20, 25 | ~0.25 | ~24 |

| p-methoxy-β-nitrostyrene | Sodium ethoxide | 15, 20, 25 | ~0.25 | ~16 |

Data adapted from a study on the anionic polymerization of β-nitrostyrenes.[2]

Controlled Radical Polymerization (CRP): A Potential Alternative

Controlled radical polymerization (CRP) techniques, such as Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, offer the potential to overcome the inhibitory effects of the nitro group by establishing a dynamic equilibrium between active and dormant propagating species. While specific protocols for this compound are not available, these methods are known to be effective for a wide range of functional monomers.

Conceptual Workflow for CRP of this compound:

Figure 1. Conceptual workflow for the controlled radical polymerization of this compound.

Further research is required to determine the optimal CRP method and conditions for this specific monomer.

Monomer Synthesis

The availability of this compound is a prerequisite for polymerization studies. A plausible synthetic route involves a Henry reaction (nitroaldol condensation) between 4-methoxy-2-nitrobenzaldehyde and nitromethane, followed by dehydration.

Proposed Synthesis Protocol:

-

Step 1: Nitroaldol Condensation

-

Dissolve 4-methoxy-2-nitrobenzaldehyde and nitromethane in a suitable solvent like methanol.

-

Add a base catalyst, such as sodium hydroxide or potassium carbonate, dropwise at a low temperature (e.g., 0°C).

-

Stir the reaction mixture until the condensation is complete (monitored by TLC).

-

Neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent.

-

Purify the resulting nitroaldol product by recrystallization or column chromatography.

-

-

Step 2: Dehydration

-

Dissolve the purified nitroaldol in a solvent like acetic anhydride.

-

Add a dehydrating agent, such as sodium acetate, and heat the mixture under reflux.

-

Monitor the reaction for the formation of the double bond.

-

After completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the crude this compound by filtration and purify it by recrystallization or column chromatography.

-

Reaction Scheme:

Figure 2. Proposed synthesis of this compound.

Characterization of the Polymer

Once the polymer is synthesized, a thorough characterization is essential to determine its molecular weight, polydispersity, and chemical structure.

Recommended Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and verify the incorporation of the monomer units.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the nitro group and the aromatic ring.

-

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Thermal Analysis (TGA and DSC): To evaluate the thermal stability and glass transition temperature (Tg) of the polymer.

Conclusion and Future Outlook

The polymerization of this compound presents a significant synthetic challenge due to the inhibitory nature of the nitro group in conventional free-radical polymerization. However, this document highlights that anionic polymerization offers a viable and promising pathway to obtain the corresponding polymer. The provided adapted protocol and reference data for a similar system should serve as a valuable starting point for researchers. Furthermore, the exploration of controlled radical polymerization techniques could unlock the synthesis of well-defined polymers with controlled architectures. The successful synthesis and characterization of poly(this compound) will open avenues for its investigation in various applications where the unique electronic and reactive properties of the nitro-substituted aromatic ring can be exploited.

References

Application Notes & Protocols: 4-Ethenyl-1-methoxy-2-nitrobenzene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-ethenyl-1-methoxy-2-nitrobenzene as a versatile building block in the synthesis of pharmaceutical intermediates. The unique substitution pattern of this compound, featuring a vinyl group ortho to a nitro group, makes it an excellent precursor for the construction of various heterocyclic scaffolds, most notably substituted indoles.

Overview of Synthetic Applications